molecular formula C12H18N2O5 B1606432 Hypoglycin B CAS No. 502-37-4

Hypoglycin B

Cat. No. B1606432
CAS RN: 502-37-4
M. Wt: 270.28 g/mol
InChI Key: UYDZYCPIQSRXKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hypoglycin A and B were originally identified as bioactive compounds in the ackee plant (Blighia sapida) . These plants produce ackee fruit, the national fruit of Jamaica . Although this fruit is safe to eat when ripe, ingestion of the unripe fruit may contribute to a suite of symptoms known as “vomiting disease” that can even cause death in extreme cases . The biosynthesis of hypoglycin involves several steps, many of which are hypothetical and await further characterization .


Molecular Structure Analysis

Hypoglycin B is an L-glutamyl amino acid that is (2S,4S)-hypoglycin A in which the amino group has been acylated by the γ-carboxy group of L-glutamic acid . Its chemical formula is C12H18N2O5 and it has a molar mass of 270.285 g·mol−1 .


Chemical Reactions Analysis

The mechanism of action of hypoglycin A and B on carbohydrate metabolism is not the same as that of insulin . Hypoglycin A causes vomiting in pigeons, cats, and dogs when injected intravenously . Emesis also occurs with hypoglycin B in pigeons .


Physical And Chemical Properties Analysis

Hypoglycin B has a chemical formula of C12H18N2O5 and a molar mass of 270.285 g·mol−1 . It is an L-glutamyl amino acid that is (2S,4S)-hypoglycin A in which the amino group has been acylated by the γ-carboxy group of L-glutamic acid .

Scientific Research Applications

Structural Characterization in Ackee Fruit

Hypoglycin B, identified as a toxin in ackee fruit (Blighia sapida Koenig), has been structurally characterized through NMR experiments. This characterization showed that it exists naturally as a pair of diastereomers. The study provided distinct 13C NMR assignments for individual diastereomers, enhancing our understanding of its structure (Bowen-Forbes & Minott, 2009).

Detection in Pastured Horses

Research has explored the presence of hypoglycin A (a related compound) in horses affected by atypical myopathy, which is often linked to grazing in pastures with certain Acer tree species containing hypoglycin. This study highlights the significance of understanding the environmental occurrence of hypoglycins and their impact on animal health (Gröndahl et al., 2015).

Co-Occurrence with Hypoglycin A in Maple Trees

Recent studies have shown the co-occurrence of hypoglycin A and B in maple trees. This discovery is important for understanding the mechanism of atypical myopathy in horses, as these compounds are associated with such cases. The presence of hypoglycin B alongside hypoglycin A could provide insights into the full range of toxins involved in this equine disease (El-Khatib, Engel, & Weigel, 2022).

Absorption in Sheep

Research involving sheep has demonstrated that hypoglycin A absorption occurs without concurrent clinical or biochemical evidence of disease, suggesting species-specific responses to hypoglycin toxicity. This information can be crucial in understanding the differential impacts of hypoglycins on various species, informing veterinary practices and animal management (González‐Medina et al., 2021).

Role in Atypical Myopathy

The study of hypoglycin B, particularly in conjunction with hypoglycin A, contributes significantly to our understanding of atypical myopathy in horses. This acute intoxication results from the ingestion of these toxins, leading to disruption in energy metabolism and severe clinical symptoms. Research in this area is critical for developing prevention and treatment strategies (Rendle, 2016).

Safety And Hazards

Hypoglycin B is toxic if ingested and is one of the causative agents of Jamaican vomiting sickness . The clinical phenomenon of loss of awareness of hypoglycemia, and its associated increase in risk of severe hypoglycemia, is accompanied by measurable defects in the counterregulatory stress responses attributed at least in part to failure of central glucose sensing .

Future Directions

Future directions for adjunctive therapies to protect against severe hypoglycemia are being explored . Despite its lack of universal or lasting success, avoidance of hypoglycemia remains the most proven and effective strategy for reducing an individual’s risk of severe hypoglycemia .

properties

IUPAC Name

2-amino-5-[[1-carboxy-2-(2-methylidenecyclopropyl)ethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-6-4-7(6)5-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h7-9H,1-5,13H2,(H,14,15)(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZYCPIQSRXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hypoglycin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hypoglycin B

CAS RN

502-37-4
Record name Hypoglycin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 - 207 °C
Record name Hypoglycin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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